

Chrysoeriol as a Chromatographic Standard: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Chrysoeriol

Cat. No.: B190785

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For researchers, scientists, and drug development professionals, **chrysoeriol** serves as a critical reference standard in chromatographic applications for the identification and quantification of this bioactive flavonoid in various matrices. This document provides detailed application notes and protocols for the use of **chrysoeriol** in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Chrysoeriol (3'-methoxy derivative of luteolin) is a natural flavonoid found in a variety of plants, including citrus fruits, celery, and chamomile.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] As a result, accurate and reliable analytical methods are essential for its study and potential therapeutic development.

Physicochemical Properties of Chrysoeriol

A thorough understanding of the physicochemical properties of **chrysoeriol** is fundamental for its use as a chromatographic standard.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₂ O ₆	[1]
Molecular Weight	300.26 g/mol	[1]
Melting Point	330-331 °C	[1]
Appearance	Yellow crystalline solid	[5]
Solubility	Soluble in DMSO and methanol	[5]
UV max	244, 269, 345 nm	[6]

High-Performance Liquid Chromatography (HPLC) Application Notes

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of **chrysoeriol**. When using **chrysoeriol** as a standard, it is crucial to establish a validated method to ensure accuracy and precision.

Standard Solution Preparation Protocol

- **Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **chrysoeriol** standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
- **Storage:** Store the stock and working solutions at 4°C in the dark to prevent degradation.

Sample Preparation from Plant Material Protocol

- **Extraction:** Air-dry the plant material and grind it into a fine powder. Extract the powder with methanol (e.g., 10 g of powder in 100 mL of methanol) using sonication or maceration.
- **Filtration:** Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

- Solid-Phase Extraction (SPE) (Optional): For complex matrices, a clean-up step using a C18 SPE cartridge can be employed to remove interfering compounds.

Chromatographic Conditions

Below are examples of reported HPLC methods for the quantification of **chrysoeriol**.

Parameter	Method 1	Method 2
Column	C18 (4.6 x 250 mm, 5 µm)	Pentafluorophenyl (PFP)
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile	A: 0.1% Trifluoroacetic acid in Water B: Acetonitrile
Gradient	10-50% B in 30 min	5-30% B in 20 min
Flow Rate	1.0 mL/min	0.8 mL/min
Detection	UV at 345 nm	UV at 345 nm
Injection Volume	10 µL	20 µL

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	1-100 µg/mL	[7]
Correlation Coefficient (r ²)	> 0.999	[7]
Limit of Detection (LOD)	0.15 µg/mL	[7]
Limit of Quantification (LOQ)	0.50 µg/mL	[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Application Notes

Due to the low volatility of **chrysoeriol**, a derivatization step is necessary prior to GC-MS analysis. Silylation is a common derivatization technique for flavonoids.

Derivatization Protocol (Silylation)

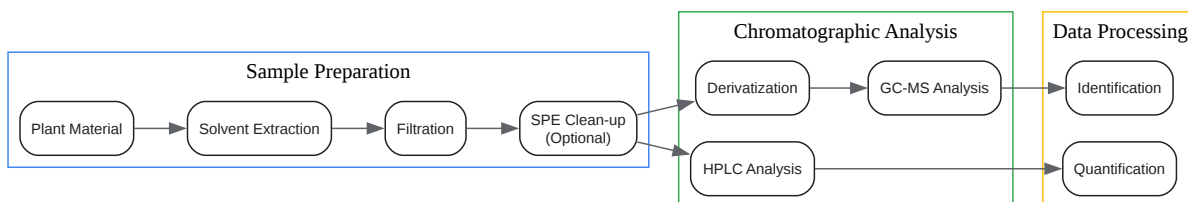
- Sample Preparation: Evaporate a known volume of the **chrysoeriol** standard solution or sample extract to dryness under a gentle stream of nitrogen.
- Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and 50 µL of pyridine (as a catalyst).
- Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
- Injection: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Protocol

Parameter	Condition
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Injector Temperature	280°C
Oven Temperature Program	Initial 150°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Transfer Line Temperature	290°C
Ion Source Temperature	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	50-600 m/z

Signaling Pathways and Experimental Workflows

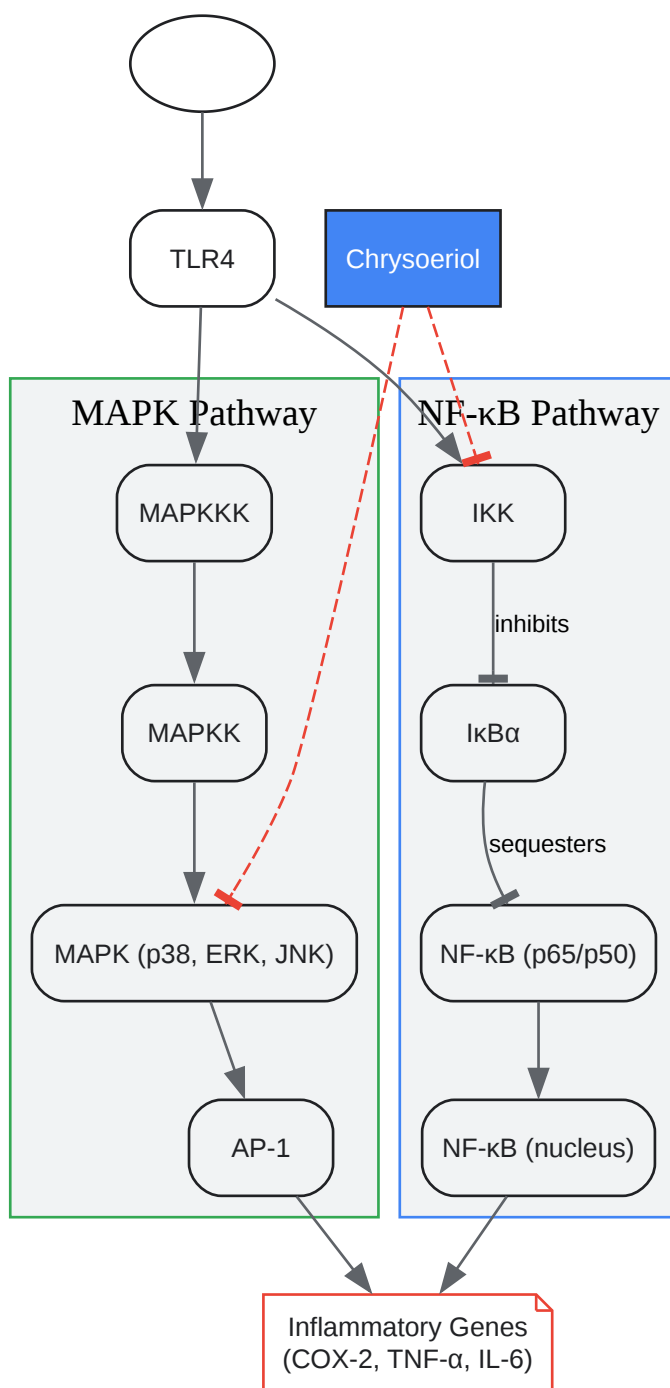
Chrysoeriol has been shown to modulate several key signaling pathways involved in inflammation, cancer, and oxidative stress. Understanding these pathways is crucial for drug development professionals.



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General workflow for chromatographic analysis of **chrysoeriol**.

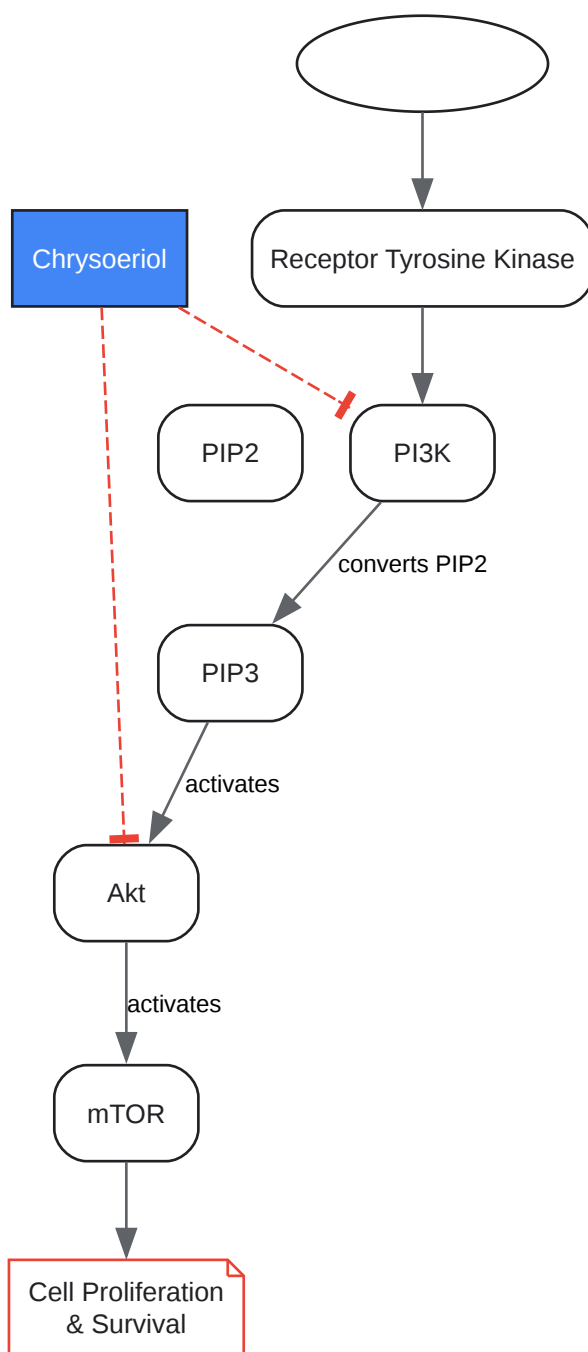
Chrysoeriol exerts its anti-inflammatory effects by inhibiting key signaling pathways such as NF- κ B and MAPK.^[3]



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Chrysoeriol's inhibition of inflammatory pathways.

In the context of cancer, **chrysoeriol** has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[4]



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Chrysoeriol's inhibition of the PI3K/Akt/mTOR pathway.

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